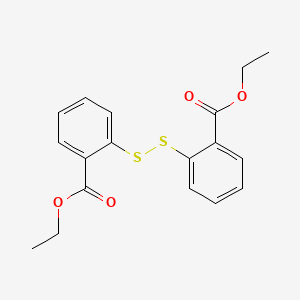
Diethyl 2,2'-dithiobisbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C18H18O4S2. It is a heterocyclic organic compound that falls under the category of dithiobenzoates. This compound is characterized by the presence of two ethyl ester groups attached to a benzoate moiety, which are linked by a disulfide bond. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-dithiobisbenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of diethyl 2,2’-dithiobisbenzoate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Diethyl 2,2’-dithiobisbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is employed in studies involving disulfide bond formation and cleavage, which are crucial in protein folding and stability.
Medicine: Research on diethyl 2,2’-dithiobisbenzoate includes its potential use in drug development, particularly in designing molecules with disulfide linkages.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of diethyl 2,2’-dithiobisbenzoate involves the cleavage and formation of disulfide bonds. This compound can act as a disulfide exchange reagent, facilitating the transfer of disulfide bonds between molecules. The molecular targets include thiol-containing proteins and enzymes, where it can modulate their activity by altering the redox state of cysteine residues .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-dithiocinnamate: Similar structure but with a cinnamate moiety instead of a benzoate.
Diethyl 2-thiobenzoate: Contains a single sulfur atom instead of a disulfide linkage.
Diethyl 2,2’-dithio-4,4’-dibromobenzoate: Similar structure with bromine substituents on the benzene rings.
Uniqueness
Diethyl 2,2’-dithiobisbenzoate is unique due to its disulfide linkage, which imparts distinct redox properties. This makes it particularly useful in applications requiring reversible disulfide bond formation and cleavage, setting it apart from other similar compounds .
Properties
CAS No. |
54481-26-4 |
|---|---|
Molecular Formula |
C18H18O4S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxycarbonylphenyl)disulfanyl]benzoate |
InChI |
InChI=1S/C18H18O4S2/c1-3-21-17(19)13-9-5-7-11-15(13)23-24-16-12-8-6-10-14(16)18(20)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
RUOMYSSJJNEDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


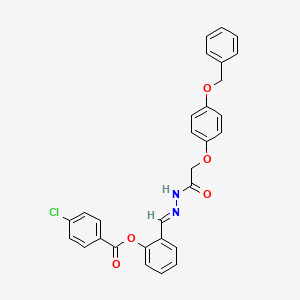
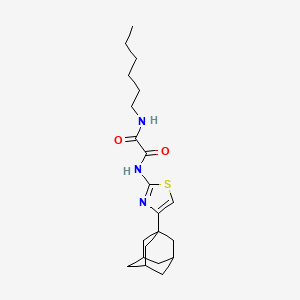
![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)

![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)
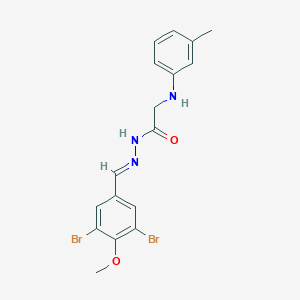
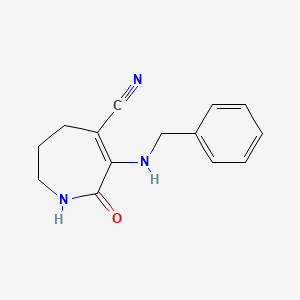
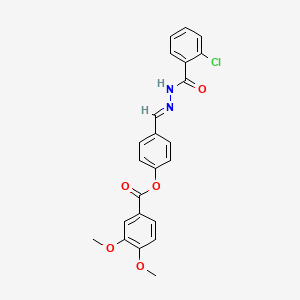
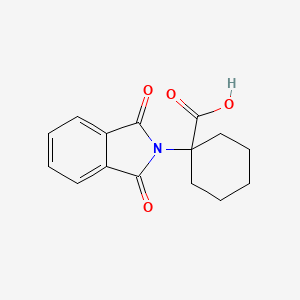

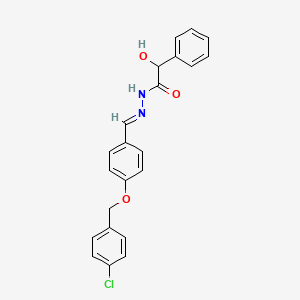

![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
